molecular formula C22H16F2N6O3S B11199973 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11199973
M. Wt: 482.5 g/mol
InChI Key: IWOWIDFHAJSVDH-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core, substituted with difluorophenyl and ethoxyphenyl groups, as well as an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluorophenyl group: This is achieved through a substitution reaction using 3,4-difluorobromobenzene.

    Attachment of the ethoxyphenyl group: This step involves the reaction of the intermediate with 3-ethoxyphenylboronic acid under Suzuki coupling conditions.

    Formation of the oxadiazole moiety: This is typically done through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C22H16F2N6O3S

Molecular Weight

482.5 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28)

InChI Key

IWOWIDFHAJSVDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F

Origin of Product

United States

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